molecular formula C10H16N4 B7870041 2-(1-Azepanyl)-5-pyrimidinamine

2-(1-Azepanyl)-5-pyrimidinamine

Cat. No.: B7870041
M. Wt: 192.26 g/mol
InChI Key: XMKFQUURRWGATA-UHFFFAOYSA-N
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Description

2-(1-Azepanyl)-5-pyrimidinamine is a heterocyclic compound featuring a pyrimidine core substituted with an amino group at position 5 and a seven-membered azepane ring at position 2.

Properties

IUPAC Name

2-(azepan-1-yl)pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c11-9-7-12-10(13-8-9)14-5-3-1-2-4-6-14/h7-8H,1-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKFQUURRWGATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

provides a list of structurally related pyrimidinamine derivatives, ranked by similarity scores (calculated based on molecular descriptors):

Compound Name CAS Number Substituents Similarity Score Key Differences vs. Target Compound
2-(4-Aminophenyl)pyrimidin-5-amine 895156-59-9 4-Aminophenyl at position 2 0.95 Aromatic phenyl vs. azepane ring
2-(3-Aminophenyl)pyrimidin-5-amine 17802-58-3 3-Aminophenyl at position 2 0.93 Meta-substituted phenyl vs. azepane
4-(5-Aminopyrimidin-2-yl)benzonitrile 344334-37-8 Benzonitrile at position 4 0.89 Nitrile substituent; positional isomer
2-(Piperidin-1-yl)pyrimidin-5-amine 1086378-61-1 Piperidine (6-membered ring) N/A Smaller ring size (6 vs. 7-membered)
2-(Trifluoromethyl)pyrimidin-5-amine 73418-87-8 Trifluoromethyl at position 2 N/A Electron-withdrawing CF₃ vs. azepane
6-Amino-5-(4-chlorophenyl)pyrimidin-2-ol 93484-97-0 Chlorophenyl and hydroxyl N/A Pyrimidinone core vs. pyrimidinamine

Notes:

  • The azepane ring in the target compound may enhance solubility and metabolic stability compared to rigid aromatic substituents (e.g., aminophenyl derivatives) .
  • Piperidine analogs (e.g., 2-(Piperidin-1-yl)pyrimidin-5-amine) are discontinued in commercial catalogs, suggesting challenges in synthesis or stability .
  • Trifluoromethyl-substituted analogs (e.g., 2-(Trifluoromethyl)pyrimidin-5-amine) exhibit distinct electronic properties due to the strong electron-withdrawing effect of CF₃ .

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